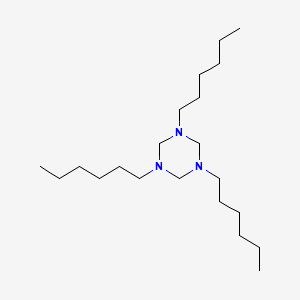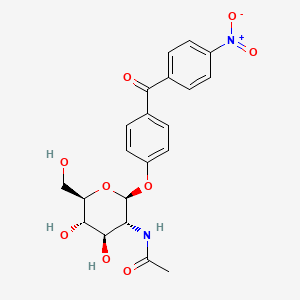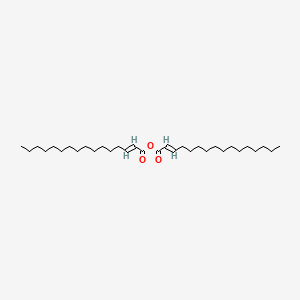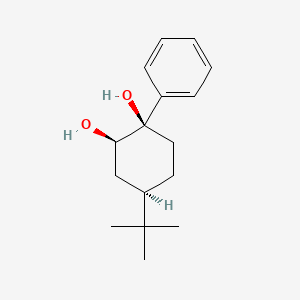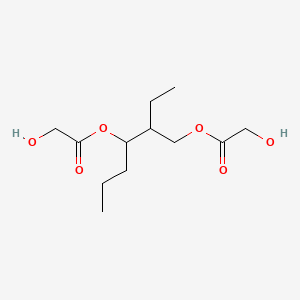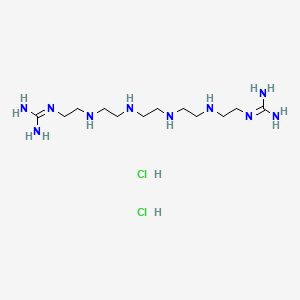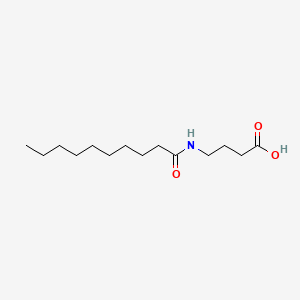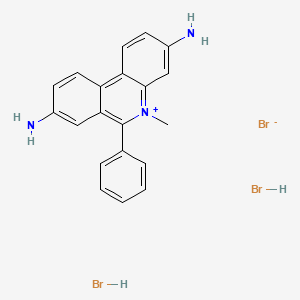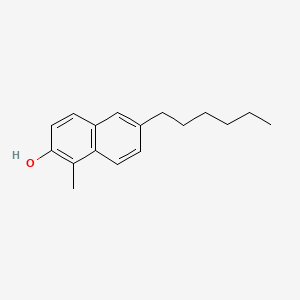
(R)-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate is a chiral compound with significant applications in various scientific fields This compound is known for its unique stereochemistry and its ability to interact with biological systems in a specific manner
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate typically involves the reaction of ®-Methyl(alpha-methylphenethyl)amine with tartaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process involves:
Reactants: ®-Methyl(alpha-methylphenethyl)amine and tartaric acid.
Solvent: A suitable solvent such as ethanol or methanol.
Temperature: The reaction is usually conducted at room temperature.
Purification: The product is purified using recrystallization techniques to obtain the pure chiral compound.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate is scaled up using similar reaction conditions. The process involves large-scale reactors and continuous monitoring to ensure the consistency and purity of the product. Advanced purification techniques such as chromatography may be employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ammonium salts.
Aplicaciones Científicas De Investigación
®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential as a chiral selector in chromatography.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of chiral catalysts and as an intermediate in the manufacture of fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes in a stereospecific manner, leading to changes in their activity. The pathways involved may include:
Binding to receptors: The compound may act as an agonist or antagonist, modulating receptor activity.
Enzyme inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
Signal transduction: The compound may influence cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate can be compared with other similar compounds such as:
- (S)-Methyl(alpha-methylphenethyl)ammonium (S-(S,S))-hydrogen tartrate**: The enantiomer of the compound with different stereochemistry.
®-Methyl(alpha-methylphenethyl)ammonium chloride: A similar compound with a different counterion.
®-Methyl(alpha-methylphenethyl)amine: The parent amine without the tartrate group.
The uniqueness of ®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate lies in its specific stereochemistry and its ability to form stable salts with tartaric acid, which enhances its solubility and stability.
Propiedades
Número CAS |
93777-08-3 |
|---|---|
Fórmula molecular |
C14H21NO6 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
methyl-[(2R)-1-phenylpropan-2-yl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C10H15N.C4H6O6/c1-9(11-2)8-10-6-4-3-5-7-10;5-1(3(7)8)2(6)4(9)10/h3-7,9,11H,8H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m11/s1 |
Clave InChI |
SOSGXQJCXKXQCB-KZKMUFAMSA-N |
SMILES isomérico |
C[C@H](CC1=CC=CC=C1)[NH2+]C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
SMILES canónico |
CC(CC1=CC=CC=C1)[NH2+]C.C(C(C(=O)[O-])O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


